Cyclohexanol, hydroperoxy-
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Overview
Description
Cyclohexanol, hydroperoxy- is an organic compound with the formula C₆H₁₁OOH. It is a derivative of cyclohexanol, where a hydroperoxy group (-OOH) replaces one of the hydrogen atoms. This compound is a key intermediate in various chemical processes, particularly in the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, hydroperoxy- is typically synthesized through the liquid-phase oxidation of cyclohexane. This process involves the use of cobalt or manganese catalysts and air as the oxidizing agent. The reaction conditions usually include temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods: In industrial settings, cyclohexanol, hydroperoxy- is produced as an intermediate during the oxidation of cyclohexane. The process yields a mixture of cyclohexanol and cyclohexanone, commonly referred to as “KA oil” (ketone-alcohol oil). This mixture is then separated through fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanol, hydroperoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to cyclohexanone and adipic acid.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can react with halogen acids to form cyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of cyclohexanol, hydroperoxy- to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction to cyclohexanol.
Substitution: Halogen acids like HBr are used for the formation of cyclohexyl halides.
Major Products:
Cyclohexanone: Formed through mild oxidation.
Adipic Acid: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Cyclohexyl Halides: Formed through substitution reactions.
Scientific Research Applications
Cyclohexanol, hydroperoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanol, hydroperoxy- involves its decomposition via radical and non-radical pathways. The hydroperoxy group (-OOH) can decompose to form alcohol and ketone through the action of alkoxyl, alkyl, and peroxyl radicals. This decomposition is crucial in the oxidation processes where cyclohexanol, hydroperoxy- acts as an intermediate .
Comparison with Similar Compounds
Cyclohexanol: A secondary alcohol with the formula C₆H₁₂O.
Cyclohexanone: A ketone with the formula C₆H₁₀O.
Cyclohexyl Hydroperoxide: Another hydroperoxide derivative of cyclohexane.
Uniqueness: Cyclohexanol, hydroperoxy- is unique due to its dual functionality as both an alcohol and a hydroperoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various industrial processes .
Properties
CAS No. |
114573-51-2 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-6(9-8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI Key |
KBTYSDMXRXDGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)OO |
Origin of Product |
United States |
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